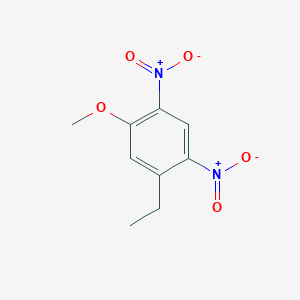

1-Ethyl-5-methoxy-2,4-dinitrobenzene

Description

Contextualizing 1-Ethyl-5-methoxy-2,4-dinitrobenzene within the Scope of Substituted Nitroaromatics

This compound is a substituted nitroaromatic compound featuring a benzene (B151609) ring functionalized with two nitro (-NO₂) groups, an ethyl (-CH₂CH₃) group, and a methoxy (B1213986) (-OCH₃) group. Its chemical structure places it firmly within the family of dinitrobenzene derivatives, yet the specific combination of substituents gives it a distinct chemical profile.

The synthesis of this compound typically involves a multi-step process. A common synthetic strategy begins with the nitration of a suitable methoxy-substituted benzene precursor using a mixture of nitric acid and sulfuric acid to introduce the nitro groups. smolecule.com This is followed by the introduction of the ethyl group, often via a Friedel-Crafts alkylation reaction. The specific positioning of the functional groups is directed by the existing substituents on the ring during the synthetic sequence.

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| CAS Number | 725264-87-9 molbase.com |

| Molecular Formula | C₉H₁₀N₂O₅ molbase.com |

| Molecular Weight | 226.19 g/mol molbase.com |

| IUPAC Name | This compound smolecule.com |

| Canonical SMILES | CCC1=CC(=C(C=C1N+[O-])N+[O-])OC smolecule.com |

| InChI Key | YVQIEALCFPGWCV-UHFFFAOYSA-N smolecule.com |

Evolution of Research on Electron-Deficient Aromatic Systems and Dinitrobenzenes

Research into electron-deficient aromatic systems, with dinitrobenzenes as a prime example, has evolved significantly over the decades. Initially, the focus was on the empirical observation of their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Early studies established that halogenated nitroarenes readily undergo substitution reactions where a nucleophile replaces the halogen. mdpi.com

The progression of research saw the development of mechanistic models to explain these observations. The formation of a transient, negatively charged intermediate, known as a Meisenheimer complex, was a pivotal concept. Experimental evidence, such as that from ¹H NMR spectroscopy, has been used to directly observe these nonaromatic adducts, providing insight into the reaction pathway. mdpi.com

More recently, the field has been transformed by the advent of computational chemistry. Quantum chemical calculations allow for the detailed study of potential energy surfaces, transition states, and the electronic structure of reactants, intermediates, and products. mdpi.comresearchgate.net These theoretical studies have provided a more nuanced understanding of the factors governing the rates and regioselectivity of reactions involving electron-deficient aromatics. Concepts such as electrophilicity indices have been developed to quantify the reactivity of various substituted nitroarenes towards nucleophiles. mdpi.comnih.gov This theoretical framework allows for the prediction of reactivity and has become an indispensable tool in the design of new synthetic methodologies and functional molecules. The study of dinitrobenzene and its derivatives continues to contribute to the fundamental understanding of aromaticity and chemical reactivity. taylorandfrancis.com

Fundamental Academic Significance of Aryl-Nitro Compounds in Organic Chemistry

Aryl-nitro compounds, including dinitrobenzenes, hold a position of fundamental importance in the field of organic chemistry for several key reasons.

First, they are exceptionally valuable synthetic intermediates. fiveable.me The nitro group can be readily reduced to an amino group (-NH₂), providing a reliable pathway to anilines. wikipedia.org Anilines are themselves versatile precursors for a vast array of other functional groups and are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. fiveable.me

Second, the strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring. wikipedia.orgteachy.ai It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. lkouniv.ac.in Conversely, and more significantly, it activates the ring for nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a leaving group. wikipedia.orgmdpi.com This dual reactivity makes nitroaromatics excellent model systems for studying the electronic effects of substituents on reaction mechanisms.

Third, the unique electronic properties of the nitro group have made these compounds subjects of intense photophysical and electrochemical research. They are known to be generally weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state. rsc.org Furthermore, they can accept electrons to form stable radical anions, making them useful for studying electron transfer processes and the properties of radical species. acs.org The explosive nature of many polynitrated aromatic compounds, a result of the thermodynamic stability of the dinitrogen (N₂) molecule formed upon decomposition, is another area of significant academic and practical interest. wikipedia.orglkouniv.ac.in

Structure

2D Structure

3D Structure

Properties

CAS No. |

725264-87-9 |

|---|---|

Molecular Formula |

C9H10N2O5 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-ethyl-5-methoxy-2,4-dinitrobenzene |

InChI |

InChI=1S/C9H10N2O5/c1-3-6-4-9(16-2)8(11(14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3 |

InChI Key |

YVQIEALCFPGWCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design for 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene and Analogues

Regioselective Nitration Strategies in the Synthesis of Dinitrobenzene Derivatives

The introduction of two nitro groups onto an aromatic ring in a specific orientation is a pivotal challenge in the synthesis of dinitrobenzene derivatives. The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the benzene (B151609) ring.

Investigation of Direct Nitration Pathways

Direct nitration is the most common method for introducing nitro groups into aromatic systems, typically employing a mixture of concentrated nitric acid and sulfuric acid. chemcess.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. byjus.commasterorganicchemistry.com The temperature of the reaction is a critical parameter; higher temperatures increase the likelihood of introducing multiple nitro groups. byjus.com

For a substrate like 3-ethylanisole (the un-nitrated core of the target molecule), the methoxy (B1213986) (-OCH₃) and ethyl (-CH₂CH₃) groups are both activating and ortho-, para-directing. The methoxy group is a stronger activator than the ethyl group. Therefore, direct nitration would be expected to occur at positions ortho and para to the methoxy group (positions 2, 4, and 6).

Position 2: Ortho to both the methoxy and ethyl groups.

Position 4: Ortho to the methoxy group and para to the ethyl group.

Position 6: Para to the methoxy group and ortho to the ethyl group.

Due to the combined directing effects, positions 2 and 4 are highly activated. Achieving the specific 2,4-dinitro substitution pattern on a 1-ethyl-3-methoxybenzene (B1265650) (or 1-ethyl-5-methoxybenzene) framework through direct nitration is plausible but risks the formation of isomeric byproducts. Studies on the dinitration of dialkoxybenzenes have shown that unusual regioselectivity can be achieved, sometimes leading exclusively to a single dinitro product. nih.gov Theoretical analysis using Density Functional Theory (DFT) suggests that for some isomers, the regioselectivity is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov

Table 1: Conditions for Aromatic Nitration

| Starting Material | Nitrating Agent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Benzene | Conc. HNO₃, Conc. H₂SO₄ | < 50°C | Nitrobenzene (B124822) | byjus.com |

| Anisole (B1667542) | Dinitrogen pentoxide (N₂O₅) | 2.2 equiv., liq. TFE, 0.5 h | 2,4-Dinitroanisole (B92663) & 2,6-Dinitroanisole (4:1) | nih.gov |

| m-Dichlorobenzene | Potassium nitrate (B79036), Conc. H₂SO₄ | 120–135°C, 1 h | 1,5-Dichloro-2,4-dinitrobenzene | orgsyn.org |

| Aniline (B41778) | Acetic anhydride (B1165640), Pyridine; then HNO₃, H₂SO₄ | Protection-nitration sequence | p-Nitroaniline | youtube.com |

Exploration of Indirect Nitration and Functional Group Interconversion

Functional group interconversion (FGI) provides an alternative and often more controlled route to synthesize specifically substituted nitroaromatics. fiveable.mewikipedia.org This strategy involves introducing a group that can be chemically transformed into a nitro group at a later stage. A common application of FGI in this context is the oxidation of an amino group (-NH₂) to a nitro group (-NO₂). youtube.comyoutube.com

This approach allows chemists to take advantage of the strong ortho-, para-directing nature of the amino group to guide subsequent electrophilic substitutions. After the desired substitution pattern is established, the amino group can be converted to a nitro group. For example, a synthesis might involve protecting an aniline derivative, performing a reaction, deprotecting it, and then oxidizing the resulting amine to a nitro compound. youtube.comyoutube.com

Another indirect method involves the Sandmeyer reaction, where a diazonium salt (formed from an amine) is replaced by a nitro group, although this has limited industrial significance. chemcess.com

Alkylation and Etherification Approaches for Constructing the 1-Ethyl and 5-Methoxy Moieties

The synthesis of the target molecule's core structure, 1-ethyl-5-methoxybenzene, requires specific methods for introducing the alkyl and alkoxy substituents.

Stereoelectronic Control in the Introduction of Alkyl Groups

The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. tamu.edu Direct Friedel-Crafts alkylation with an ethyl halide is often problematic due to the possibility of carbocation rearrangements and polyalkylation. A more reliable method is Friedel-Crafts acylation followed by reduction. youtube.com

For instance, to introduce an ethyl group, an aromatic ring can be acylated with propanoyl chloride (CH₃CH₂COCl) or propanoic anhydride in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. tamu.eduwisc.edu This forms a propiophenone (B1677668) derivative. The acyl group is a deactivating, meta-director, which prevents further acylation and controls the regiochemistry of subsequent reactions. The ketone can then be reduced to an ethyl group using methods like the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reduction.

The regioselectivity of the initial acylation is dictated by the existing substituents. Acylation of anisole (methoxybenzene), for example, yields predominantly the para-substituted product (4-methoxypropiophenone) because the methoxy group is an ortho-, para-director and the para position is sterically less hindered. tamu.eduwisc.edu

Table 2: Friedel-Crafts Acylation and Subsequent Reactions

| Substrate | Acylating Agent | Catalyst | Intermediate Product | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|---|---|

| Anisole | Propionyl chloride | FeCl₃ | 4-Methoxypropiophenone | - | 4-Methoxypropiophenone | wisc.edu |

| Benzene | Acyl chloride | AlCl₃ | Acylbenzene | Nitration (meta-directing) | m-Nitroacylbenzene | youtube.com |

| Acylbenzene | - | - | Acylbenzene | Wolff-Kishner or Clemmensen Reduction | Alkylbenzene | youtube.com |

Mechanistic Studies of Methoxy Group Installation

The methoxy group can be introduced via etherification, most commonly through a nucleophilic aromatic substitution (SɴAr) reaction or by methylation of a corresponding phenol (B47542).

In an SɴAr reaction, a leaving group on the aromatic ring (such as a halogen or a nitro group) is displaced by a nucleophile, in this case, methoxide (B1231860) (CH₃O⁻). This reaction is highly favored when the ring is activated by strongly electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. researchgate.net For example, 1,3-dinitrobenzene (B52904) can react with potassium methoxide to yield 2,4-dinitroanisole, although this involves displacement of a hydrogen atom under specific conditions. researchgate.net More commonly, a good leaving group like a halide is displaced.

Alternatively, if the synthesis proceeds via a phenolic intermediate, the hydroxyl group can be readily converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This is a standard Williamson ether synthesis.

Multi-Step Synthetic Sequences and Optimization for 1-Ethyl-5-methoxy-2,4-dinitrobenzene

The synthesis of a multi-substituted benzene like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each functional group. youtube.comyoutube.comlibretexts.org Retrosynthetic analysis is a key tool for devising such a pathway. youtube.com

A plausible synthetic route for this compound could begin with a commercially available starting material like m-nitrophenol.

Etherification: The phenolic hydroxyl group of m-nitrophenol is methylated to form m-nitroanisole. This protects the hydroxyl group and establishes the methoxy moiety.

Friedel-Crafts Acylation: The m-nitroanisole undergoes Friedel-Crafts acylation with propanoyl chloride. The nitro group is a strong meta-director, while the methoxy group is an ortho-, para-director. The directing effects conflict, but the strong deactivating nature of the nitro group will likely direct the incoming acyl group to a position meta to it, and ortho/para to the methoxy group. The most likely product would be 5-acetyl-3-nitroanisole.

Reduction of Ketone: The acetyl group is reduced to an ethyl group using a standard reduction method like Wolff-Kishner, yielding 5-ethyl-3-nitroanisole.

Reduction of Nitro Group: The nitro group is reduced to an amino group, for example using tin and hydrochloric acid, to form 5-ethyl-3-methoxyaniline (3-ethyl-5-methoxyaniline). youtube.com

Diazotization and Sandmeyer-type Reaction: The amino group is converted into a diazonium salt using nitrous acid (generated from NaNO₂ and H₂SO₄). This diazonium salt can then be converted to a nitro group.

Final Nitration: Alternatively, starting from 3-ethyl-5-methoxyaniline, one could perform a controlled nitration. The amino and methoxy groups would strongly direct an incoming nitro group to the ortho/para positions (2, 4, 6). Nitration could yield 2-nitro-3-ethyl-5-methoxyaniline. A second nitration or subsequent functional group manipulation would be required to install the second nitro group and potentially convert the amine back to a nitro group.

Development of Convergent and Linear Synthetic Routes

The construction of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis. pediaa.com A linear synthesis builds the target molecule sequentially, with each step's product becoming the starting material for the next. pediaa.comchemistnotes.com In contrast, a convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. chemistnotes.comfiveable.mewikipedia.org

A hypothetical linear sequence could be:

Nitration: The starting material, 3-ethylanisole, would undergo nitration. The presence of the activating methoxy and ethyl groups, which are ortho-, para-directing, would need carefully controlled conditions to achieve the desired 2,4-dinitro substitution pattern. A typical nitrating mixture of concentrated nitric and sulfuric acids would be employed. smolecule.com

Purification: The resulting product would then be isolated and purified to separate it from any undesired isomers formed during the nitration process.

This direct, linear approach is common for less complex structures. fiveable.me

A potential convergent route to this compound could involve:

Fragment 1 Synthesis: Preparation of a dinitrophenol derivative, for example, by synthesizing 1,3-dichloro-4,6-dinitrobenzene (B1585067) and then reacting it with sodium hydroxide (B78521) in a methanol (B129727)/water mixture to yield 5-methoxy-2,4-dinitrophenol. chemicalbook.com

Fragment 2 Introduction: The ethyl group could then be introduced onto this phenol intermediate.

Alternative Convergent Approach: Another strategy could involve the synthesis of 2,4-dinitroanisole from 2,4-dinitrochlorobenzene and methanolic sodium hydroxide. chemicalbook.comnih.gov The ethyl group could then be introduced via a Friedel-Crafts alkylation reaction. smolecule.com However, the strong deactivating effect of the nitro groups makes electrophilic aromatic substitution challenging.

| Synthetic Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | The target molecule is assembled in a stepwise manner from starting materials through a series of sequential transformations. chemistnotes.com | Straightforward planning. pediaa.com Simpler for less complex structures. fiveable.me | Overall yield drops significantly with each step. wikipedia.org Can be lengthy and less efficient. chemistnotes.com |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage to form the final product. chemistnotes.com | Higher overall yield. chemistnotes.com More efficient for complex molecules. fiveable.me Allows for parallel work on different parts of the molecule. | Requires more complex planning to design the fragments and the final coupling reaction. pediaa.com |

Catalyst Systems and Reaction Condition Optimization in Complex Dinitrobenzene Synthesis

The synthesis of dinitrobenzene derivatives is highly dependent on the precise control of reaction conditions and the choice of catalyst systems. The introduction of two nitro groups onto an aromatic ring, especially one that is already substituted, requires overcoming the deactivating effect of the first nitro group while directing the second to the desired position.

Reaction Condition Optimization: Key parameters that are frequently optimized include temperature, reaction time, and the molar ratio of reactants. nsmsi.ir For instance, in the nitration of nitrobenzene to produce m-dinitrobenzene, optimal conditions were found to be a reaction temperature of 85 °C and a residence time of 70 seconds in a microchannel reactor, using a specific molar ratio of nitric acid to sulfuric acid and nitrobenzene. sues.edu.cn The synthesis of m-dinitrobenzene often involves refluxing the reaction mixture at temperatures between 90-100°C. youtube.com Optimization studies, sometimes employing methodologies like the Taguchi method, aim to reduce reaction times and temperatures while increasing yields. nsmsi.ir

Catalyst Systems: The classic and most common catalyst system for nitration is a mixture of concentrated sulfuric acid and nitric acid, known as "mixed acid." smolecule.comnsmsi.ir Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Research into alternative and more environmentally friendly catalyst systems is ongoing. Solid acid catalysts, such as sulfated silica (B1680970) (SO₄/SiO₂), have been explored for the synthesis of nitroaromatics. researchgate.net In one study, a sulfated silica catalyst demonstrated 100% selectivity in the conversion of benzene to nitrobenzene, with optimal conditions determined through response surface methodology. researchgate.net The use of microchannel reactors also represents an advance, offering better control over reaction parameters and improved safety for highly exothermic nitration reactions. sues.edu.cn

| Parameter | Influence on Dinitrobenzene Synthesis | Example of Optimized Condition |

|---|---|---|

| Temperature | Controls reaction rate and can influence the formation of byproducts. Higher temperatures are often needed for dinitration. youtube.com | 85 °C for m-dinitrobenzene synthesis in a microchannel reactor. sues.edu.cn |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but excessively long times can lead to degradation or side reactions. | 70 seconds residence time for m-dinitrobenzene synthesis in a microchannel reactor. sues.edu.cn |

| Molar Ratios | The ratio of nitric acid to the aromatic substrate and to the sulfuric acid catalyst affects the rate and extent of nitration. | Molar ratio of nitrobenzene to nitric acid of 1:1.15 for m-dinitrobenzene synthesis. sues.edu.cn |

| Catalyst | Activates the nitrating agent. The choice of catalyst can affect yield and selectivity. | Mixed acid (H₂SO₄/HNO₃) is standard. nsmsi.ir Solid acids like sulfated silica are being investigated. researchgate.net |

Synthesis of Structural Analogues and Isomers of this compound for Comparative Studies

The synthesis of structural analogues and isomers is crucial for establishing structure-activity relationships and for comparative studies in various chemical and biological contexts. By systematically altering the substituents on the dinitrobenzene core, researchers can probe the effects of electronic and steric factors.

Several dinitrobenzene derivatives serve as important analogues. For example, 2,4-dinitroanisole (1-methoxy-2,4-dinitrobenzene) is a direct analogue lacking the ethyl group. nih.gov It is typically synthesized by treating 2,4-dinitrochlorobenzene with methanolic sodium hydroxide. chemicalbook.com This reaction is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride.

Another class of analogues involves different alkyl groups. The synthesis of 1,3-dimethyl-2,4-dinitrobenzene has been described, starting from the nitration of 1,3-dimethyl-2-nitrobenzene (B148808) using fuming nitric acid and sulfuric acid at low temperatures (-5° to -2°C). prepchem.com

Isomers with different substitution patterns are also valuable for comparative analysis. The synthesis of o-dinitrobenzene and p-dinitrobenzene can be achieved from the corresponding o-nitroaniline and p-nitroaniline via the Sandmeyer reaction. orgsyn.org This multi-step process involves diazotization of the amino group followed by decomposition of the resulting diazonium salt in the presence of a copper catalyst and sodium nitrite. orgsyn.org

Furthermore, analogues can be created by modifying other substituents. For example, 1,5-dichloro-2,4-dinitrobenzene is prepared by the nitration of m-dichlorobenzene with potassium nitrate in concentrated sulfuric acid. orgsyn.org This dichlorinated analogue can then be used as a precursor to synthesize other compounds, such as 1,5-diamino-2,4-dinitrobenzene , through reaction with ammonia. orgsyn.org

The synthesis of these varied structures provides a library of compounds for systematic investigation.

| Compound Name | Structure | Relationship to Target Compound | Synthetic Precursor Example |

|---|---|---|---|

| This compound | Ethyl and Methoxy groups at C1 and C5 | Target Compound | 3-Ethylanisole |

| 2,4-Dinitroanisole (1-Methoxy-2,4-dinitrobenzene) | Methoxy group at C1 | Analogue (lacks ethyl group) nih.gov | 2,4-Dinitrochlorobenzene chemicalbook.com |

| 1,3-Dimethyl-2,4-dinitrobenzene | Two methyl groups instead of ethyl and methoxy | Analogue (different alkyl/alkoxy pattern) | 1,3-Dimethyl-2-nitrobenzene prepchem.com |

| p-Dinitrobenzene | Nitro groups at C1 and C4 | Isomer (different substituent positions) | p-Nitroaniline orgsyn.org |

| 1,5-Dichloro-2,4-dinitrobenzene | Two chloro groups instead of ethyl and methoxy | Analogue (different functional groups) | m-Dichlorobenzene orgsyn.org |

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways of Dinitrobenzene Systems

Nucleophilic aromatic substitution is a critical reaction pathway for highly electron-deficient aromatic rings, such as those found in dinitrobenzene derivatives. wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups, like nitro groups (-NO2), are positioned ortho and/or para to a suitable leaving group. wikipedia.orgnumberanalytics.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. numberanalytics.com The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org

Formation and Characterization of Meisenheimer Complexes in 1-Ethyl-5-methoxy-2,4-dinitrobenzene Reactions

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, a nucleophile attacks the carbon atom bearing a leaving group (e.g., the methoxy (B1213986) group or another substituent introduced at the 1-position). This attack disrupts the aromaticity of the ring and forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic system. libretexts.org

Influence of Leaving Group Effects on SNAr Reactivity

In many SNAr reactions of activated aryl halides, an unusual order of leaving group ability is observed, known as the "element effect": F > Cl ≈ Br > I. nih.gov This is contrary to the trend seen in aliphatic SN2 reactions. The high reactivity of fluoride (B91410) as a leaving group is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and makes the carbon atom highly electrophilic, thus accelerating the initial nucleophilic attack (the k1 step). When the first step (formation of the Meisenheimer complex) is rate-determining, fluoride-substituted compounds react fastest. nih.govrsc.org

However, if the second step (expulsion of the leaving group) becomes rate-limiting, the bond strength between carbon and the leaving group becomes more important, and the reactivity order can change. nih.gov The ability of the leaving group to depart is related to the pKa of its conjugate acid. researchgate.net

Below is a data table illustrating the relative rates for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638), which highlights the element effect where the first step is rate-determining.

| Leaving Group (L) | Overall Rate Constant (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| F | 3.50 | 3500 |

| NO₂ | 1.54 x 10⁻² | 15.4 |

| Cl | 4.50 x 10⁻⁴ | 0.45 |

| Br | 1.00 x 10⁻³ | 1.00 |

| I | 3.30 x 10⁻⁴ | 0.33 |

Solvent Effects on SNAr Reaction Kinetics and Mechanism

The solvent plays a crucial role in SNAr reactions by solvating the reactants and, more importantly, the charged intermediates and transition states. nih.gov The choice of solvent can dramatically alter the reaction rate and even the mechanism. rsc.orgresearchgate.net

Reactions are generally faster in polar aprotic solvents (e.g., DMSO, DMF) compared to protic solvents (e.g., methanol, water). semanticscholar.orgresearchgate.net This is because protic solvents are effective at solvating the anionic nucleophile through hydrogen bonding, which stabilizes it and increases the activation energy for the initial attack. In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anion, leaving the nucleophile relatively "bare" and more reactive. researchgate.net

Furthermore, the transition state leading to the Meisenheimer complex is a large, charge-delocalized anion. Polar aprotic solvents are excellent at stabilizing such species, thus lowering the activation energy of the first step. Protic solvents can also stabilize the transition state, but their stabilization of the reactant nucleophile often outweighs this effect. researchgate.net In some cases, protic solvents can assist in the departure of the leaving group through hydrogen bonding, which can be significant if the second step is rate-limiting. nih.gov

| Solvent Type | Characteristics | Effect on SNAr Rate | Reason |

|---|---|---|---|

| Polar Aprotic (e.g., DMSO, DMF) | High dielectric constant, no H-bond donors | High | Poorly solvates nucleophile, strongly solvates transition state. semanticscholar.orgresearchgate.net |

| Polar Protic (e.g., Methanol, Water) | High dielectric constant, H-bond donors | Moderate to Low | Strongly solvates and deactivates nucleophile via H-bonding. researchgate.net Can assist leaving group departure. nih.gov |

| Nonpolar Aprotic (e.g., Toluene (B28343), Benzene) | Low dielectric constant | Very Low | Poor solvation of charged intermediates and transition states. rsc.org |

Electrophilic Aromatic Substitution (EAS) Directing Effects in Dinitrobenzene Formation

The synthesis of this compound typically involves the nitration of a pre-existing substituted benzene (B151609) ring. Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing groups onto a benzene ring. chemistry.coach The substituents already present on the ring dictate the position(s) of further substitution. libretexts.org

Analysis of Substituent Directing Power in Nitroaromatic Synthesis

Substituents on a benzene ring are classified based on two effects: their influence on the ring's reactivity and their directing effect on incoming electrophiles. libretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They are typically ortho, para-directors. masterorganicchemistry.com Examples include alkyl groups (-R), such as the ethyl group, and alkoxy groups (-OR), such as the methoxy group.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. masterorganicchemistry.com Most deactivators are meta-directors. The nitro group (-NO₂) is a powerful deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org Halogens are an exception, being deactivating yet ortho, para-directing. organicchemistrytutor.com

In the synthesis of a precursor to this compound, one would likely start with a compound like 1-ethyl-3-methoxybenzene (B1265650). Both the ethyl group and the methoxy group are activating and ortho, para-directors. The powerful activating and directing effect of the methoxy group, combined with the ethyl group, would direct the incoming nitro groups to the positions ortho and para to them. The observed 2,4-dinitro substitution pattern is consistent with nitration occurring at the positions activated by both groups and sterically accessible.

| Substituent | Classification | Directing Effect | Example Groups |

|---|---|---|---|

| Strongly Activating | Electron Donating (Resonance) | ortho, para | -NH₂, -OH, -OR (methoxy) |

| Moderately Activating | Electron Donating (Resonance) | ortho, para | -NHCOR, -OCOR |

| Weakly Activating | Electron Donating (Inductive) | ortho, para | -R (ethyl), -C₆H₅ |

| Weakly Deactivating | Electron Withdrawing (Inductive) | ortho, para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Electron Withdrawing (Resonance) | meta | -C=O, -SO₃H, -CN |

| Strongly Deactivating | Electron Withdrawing (Inductive/Resonance) | meta | -NO₂, -NR₃⁺ |

Steric and Electronic Factors Governing Regioselectivity in Related Nitration Reactions

Regioselectivity in EAS is governed by a combination of electronic and steric factors. frontiersin.org The directing effect of substituents is explained by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgnih.gov

Electronic Factors: For activating groups like methoxy and ethyl, attack at the ortho and para positions allows for resonance structures where the positive charge of the arenium ion is delocalized onto the substituent itself (for methoxy) or is adjacent to the electron-donating alkyl group, providing extra stabilization. youtube.com Attack at the meta position does not allow for this additional stabilization, making the meta pathway higher in energy. libretexts.org Conversely, for deactivating groups like a nitro group, attack at the ortho and para positions creates a highly unstable resonance form where a positive charge is placed adjacent to the already electron-deficient, positively polarized atom of the substituent. libretexts.org Meta attack avoids this unfavorable situation, making it the preferred pathway. libretexts.orglibretexts.org

Steric Factors: Steric hindrance can also influence the ratio of ortho to para products. frontiersin.org Bulky substituents on the ring can impede the approach of the electrophile to the adjacent ortho positions. For example, while toluene (methylbenzene) gives a significant amount of the ortho-nitrated product, tert-butylbenzene (B1681246) yields the para product almost exclusively because the large tert-butyl group blocks the ortho sites. libretexts.orgmsu.edu The ethyl group in this compound is moderately bulky and would be expected to disfavor substitution at the adjacent C6 position to some extent, influencing the isomer distribution during synthesis.

| Starting Compound | Substituent | % ortho | % meta | % para |

|---|---|---|---|---|

| Toluene | -CH₃ (Activating) | 58.5 | 4.5 | 37.0 |

| tert-Butylbenzene | -C(CH₃)₃ (Activating) | 16.0 | 8.0 | 75.0 |

| Chlorobenzene | -Cl (Deactivating) | 30.0 | 1.0 | 69.0 |

| Nitrobenzene (B124822) | -NO₂ (Deactivating) | 6.0 | 93.0 | 1.0 |

Redox Chemistry and Electron Transfer Mechanisms of Dinitrobenzene Compounds

The redox behavior of dinitrobenzene compounds is a critical area of study, underpinning their diverse applications and environmental fate. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences their electronic properties, making them susceptible to a range of reduction and electron transfer reactions.

Electrochemical Reduction Pathways and Intermediates

The electrochemical reduction of dinitrobenzenes, including isomers like 1,2-, 1,3-, and 1,4-dinitrobenzene, has been investigated through various techniques such as cyclic voltammetry, chronoamperometry, and controlled potential electrolysis, often in solvents like dimethylformamide (DMF). researchgate.net These studies reveal that the transformation of only one nitro group is typically observed, especially in the presence of proton donors. researchgate.net The selectivity of this process is governed by the reactions of the radical anion intermediates that are formed. researchgate.net

The initial step in the electrochemical reduction of a dinitrobenzene is the reversible acceptance of an electron to form a radical anion. This process is followed by a second, typically irreversible, electron transfer to form a dianion. The stability and subsequent reactions of these charged intermediates are highly dependent on the substitution pattern of the dinitrobenzene and the reaction conditions.

Recent research has also explored the use of redox mediators, such as polyoxometalates, to facilitate the electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines with high selectivity. acs.org This method avoids the often harsh conditions and lack of selectivity seen in direct electrochemical reductions or traditional catalytic hydrogenations. acs.org

Below is a table summarizing the key intermediates and processes in the electrochemical reduction of dinitrobenzene compounds.

| Process | Description | Key Intermediates | Controlling Factors |

| Initial Electron Transfer | Reversible one-electron reduction of the dinitrobenzene to form a radical anion. | Dinitrobenzene radical anion | Electrode potential, solvent |

| Second Electron Transfer | Irreversible addition of a second electron to form a dianion. | Dinitrobenzene dianion | Electrode potential |

| Protonation | Protonation of radical anion intermediates in the presence of a proton source. | Protonated nitrosonitrobenzene radical anion | pH of the medium |

| Bond Cleavage | Cleavage of the N-O bond in hydroxylamine-derived radical anions. | N-(nitrophenyl)hydroxylamine radical anion | Inherent molecular structure |

| Mediated Reduction | Use of a redox mediator to shuttle electrons from the cathode to the nitroaromatic compound. | Reduced mediator, aniline (B41778) product | Mediator properties, substrate |

Radical Anion Chemistry of Nitroaromatics

The formation of radical anions is a central feature of the chemistry of nitroaromatic compounds. nih.govnih.gov These species, formed by the one-electron reduction of the parent nitroarene, are often obligate intermediates in reductive metabolic pathways. nih.govnih.gov While they have been implicated as damaging species, nitro radical anions are generally unreactive, acting primarily as simple reductants. nih.govnih.gov

The stability and reactivity of nitroaromatic radical anions are influenced by several factors. The redox properties of the parent compound determine the ease of formation of the radical anion. nih.govnih.gov Prototropic properties, or the ability to gain or lose a proton, control the rate of decay of the radical. nih.govnih.gov In aerobic systems, a "futile metabolism" can occur where the nitro radical anion transfers an electron to molecular oxygen to form a superoxide (B77818) ion, regenerating the parent nitro compound. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying these radical species. acs.org Studies have shown that the spin density distribution in the radical anion is significantly affected by the substituents on the aromatic ring. osti.gov For instance, higher nitrogen splitting constants in the EPR spectrum are correlated with lower hyperfine constants for protons at the para and ortho positions. osti.gov

Recent work has demonstrated that single electron transfer from anionic organic bases to nitrobenzene can lead to the formation of stable nitrobenzenide radical ion-pairs and transient oxidized radical bases. acs.org This highlights the versatility of nitroarenes as precursors for generating radicals under mild conditions. acs.org

The following table presents data on the one-electron redox potentials of some nitroaromatic compounds, which is a measure of their ability to accept an electron and form a radical anion.

| Compound | One-Electron Redox Potential (E°') at pH 7 (V vs. NHE) |

| Nitrobenzene | -0.486 |

| 4-Nitroacetophenone | -0.432 |

| 4-Nitroanisole | -0.518 |

| 1,3-Dinitrobenzene (B52904) | -0.370 |

| 1,4-Dinitrobenzene | -0.355 |

Investigating Other Transformation Pathways: Hydrolysis, Amination, and Reduction

Beyond redox and electron transfer reactions, dinitrobenzene compounds can undergo other important transformations, including hydrolysis, amination, and reduction.

Amination: The direct amination of nitroaromatic compounds can be achieved through nucleophilic aromatic substitution for hydrogen. acs.org This reaction allows for the direct formation of an aromatic amide bond. acs.org For instance, the regioselective amination of m-dinitrobenzene has been demonstrated. acs.org

Reduction: The selective reduction of one nitro group in a dinitrobenzene is a synthetically useful transformation. oup.comwikipedia.org A classic method for this is the Zinin reduction, which uses sodium sulfide (B99878) or related reagents. stackexchange.com The regioselectivity of this reduction is influenced by the substitution pattern of the dinitrobenzene. stackexchange.com For example, in dinitro- and trinitro-phenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com In other cases, the least sterically hindered nitro group is typically reduced. stackexchange.com

Other reducing agents have also been employed for the selective reduction of dinitroarenes. Hydrazine hydrate (B1144303) in the presence of a Raney nickel catalyst has been shown to be effective for the partial reduction of dinitroarenes to nitroanilines, with yields often exceeding 90%. oup.com Iron powder in an acetic acid or carbon dioxide/water-ethanol system is another common reagent for the monoreduction of dinitroarenes. google.com

The following table summarizes various reagents used for the selective reduction of dinitrobenzenes.

| Reagent System | Product | Key Features |

| Sodium sulfide (Zinin reduction) | Nitroaniline | Classic method, regioselectivity depends on substituents. wikipedia.orgstackexchange.com |

| Hydrazine hydrate/Raney nickel | Nitroaniline | High yields, mild conditions. oup.com |

| Iron/Acetic acid | Nitroaniline | Common laboratory and industrial method. google.com |

| Iron/CO2/Water-Ethanol | m-Nitroaniline from m-Dinitrobenzene | High conversion and selectivity. google.com |

| Ascorbic acid (in base) | Water-soluble anionic species | Selective for o- and p-dinitro isomers. dtic.mil |

| Tin(II) chloride/Acid | Nitroaniline | Traditional method for nitro group reduction. |

Computational Chemistry and Theoretical Investigations of 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations provide a powerful tool for elucidating the intrinsic properties of molecules. For 1-Ethyl-5-methoxy-2,4-dinitrobenzene, these theoretical investigations offer a window into its electronic architecture, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT calculations on DNAN reveal a molecule with a stable, planar benzene (B151609) ring. The introduction of an ethyl group at the 1-position is expected to introduce some steric strain, potentially causing minor deviations from planarity. The ground state geometry of this compound would be a result of the interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro groups, and the alkyl ethyl group. The bond lengths and angles within the benzene ring are anticipated to be distorted from a perfect hexagon due to the differing electronic effects of the substituents. For instance, the C-N bonds of the nitro groups are expected to be relatively short, indicating a strong interaction with the aromatic ring.

Table 1: Predicted Ground State Properties of this compound (Based on Analogous Compounds)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Geometry | Largely planar aromatic ring with substituent-induced distortions. | DFT studies on 2,4-dinitroanisole (B92663) and substituted benzenes. nih.govresearchgate.net |

| C-N Bond Lengths (Nitro) | Relatively short, indicating strong conjugation with the ring. | Quantum chemical studies on dinitrobenzene derivatives. |

| C-O Bond Length (Methoxy) | Typical for aryl ethers, influenced by electronic effects. | Studies on anisole (B1667542) and its derivatives. |

| C-C Bond Lengths (Ring) | Deviations from the standard 1.39 Å of benzene. | General principles of substituent effects on aromatic systems. |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the aromatic ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro groups. This distribution is characteristic of "push-pull" systems, where electron-donating and electron-withdrawing groups are present on the same conjugated system. The presence of both the methoxy (donating) and nitro (withdrawing) groups leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, suggesting higher reactivity. The ethyl group, being a weak electron-donating group, is expected to have a minor influence on the frontier orbitals compared to the methoxy and nitro groups.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Localization | Predicted Energy Level |

| HOMO | Methoxy group, Aromatic Ring | Relatively High |

| LUMO | Nitro groups | Relatively Low |

| Energy Gap (ΔE) | Relatively Small | Indicative of a reactive molecule |

Predictions are based on general principles of electronic effects in aromatic compounds and studies on similar molecules.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the ESP map is predicted to show a significant negative potential around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the ethyl and methoxy groups, as well as the aromatic ring, are expected to exhibit a positive potential.

The charge distribution is heavily influenced by the substituents. The nitro groups strongly withdraw electron density from the benzene ring, leading to a net positive charge on the ring carbons, particularly those ortho and para to the nitro groups. The methoxy group, being an electron-donating group, will partially counteract this effect, increasing the electron density at the ortho and para positions relative to it. The ethyl group will have a milder electron-donating effect. This complex interplay of electronic effects governs the molecule's reactivity towards both electrophiles and nucleophiles.

Molecular Dynamics and Conformational Analysis of this compound

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules.

Torsion Angle Analysis of Nitro and Methoxy Groups within the Aromatic Plane

For the methoxy group, a planar conformation is generally favored in substituted benzenes to maximize overlap between the oxygen lone pair and the aromatic π-system. However, steric hindrance from adjacent substituents can force it out of the plane. In this compound, the ortho nitro group would create some steric clash with the methoxy group, likely resulting in a non-zero torsion angle.

Similarly, the nitro groups in dinitrobenzene derivatives can be twisted out of the plane of the benzene ring due to steric interactions with neighboring groups. In the case of the target molecule, the nitro group at the 2-position, being flanked by the ethyl and methoxy groups, is expected to experience more significant steric hindrance and thus a larger torsion angle compared to the nitro group at the 4-position.

Intermolecular Interactions and Packing Arrangements in Hypothetical Solid-State Structures

In a hypothetical solid state, the intermolecular interactions and packing arrangement of this compound would be governed by a combination of forces. Studies on dinitrobenzene derivatives indicate that stacking interactions between the aromatic rings play a significant role in their crystal packing. nih.gov The presence of polar nitro groups also introduces the possibility of C-H···O hydrogen bonds. nih.gov

Simulation of Reaction Pathways and Transition States for this compound

The simulation of reaction pathways for this compound primarily focuses on nucleophilic aromatic substitution (SNAr), a characteristic reaction for electron-deficient aromatic rings. Computational modeling allows for a detailed examination of the mechanistic steps involved in these transformations.

Computational Modeling of SNAr and Other Mechanistic Steps

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is an addition-elimination process that involves the formation of a Meisenheimer-type intermediate. researchgate.netmasterorganicchemistry.com The rate-determining step can be the formation of this intermediate, the expulsion of the leaving group, or a proton transfer process. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are pivotal in dissecting these steps.

For analogous compounds like 2,4-dinitroanisole (DNAN), DFT calculations have been used to explore thermal decomposition and detonation mechanisms. nih.gov These simulations provide insights into the initial steps of reaction, which often involve the cleavage of the nitro group or the methoxy group. For instance, in the thermal decomposition of DNAN, highly active NO2 is produced and rapidly converted to NO. nih.gov

The SNAr reaction of dinitro-alkoxypyridines with nucleophiles like piperidine (B6355638) has been modeled to understand the role of catalysts. researchgate.net These studies show that the reaction can proceed via both uncatalyzed and base-catalyzed pathways. The initial attack of the nucleophile on the substrate leads to a Meisenheimer complex, which is a stabilized intermediate. researchgate.net The decomposition of this complex can be the rate-limiting step, and its energy barrier can be significantly reduced by a base catalyst. researchgate.net

Energy Barriers and Rate Constant Predictions for Chemical Transformations

A key advantage of computational chemistry is its ability to predict the energy barriers (activation energies) and, consequently, the rate constants of chemical reactions. These predictions are crucial for understanding the feasibility and kinetics of a given transformation.

For SNAr reactions, the energy profile typically shows two transition states and one intermediate (the Meisenheimer complex). masterorganicchemistry.com The first transition state corresponds to the nucleophilic attack and formation of the intermediate, while the second relates to the expulsion of the leaving group. masterorganicchemistry.com The relative heights of these barriers determine the rate-determining step.

In a computational study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine, the uncatalyzed decomposition of the Meisenheimer complex was found to have a barrier of about 28 kcal/mol. researchgate.net This barrier was significantly lowered to approximately 14.8 kcal/mol in the presence of a base catalyst, making the formation of the Meisenheimer complex the rate-determining step in the catalyzed reaction. researchgate.net All reactions were calculated to be exothermic. researchgate.net

Activation parameters, such as activation enthalpy and entropy, can also be calculated from the temperature dependence of the computed rate constants. For the catalyzed reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with piperidine, the calculated activation enthalpy is 0.38 kcal/mol, and the activation entropy is -55.4 cal/mol K. researchgate.net

The table below presents hypothetical energy barriers for the SNAr reaction of this compound with a generic nucleophile, based on data from analogous systems. These values illustrate the expected trends and the influence of a catalyst.

| Reaction Step | Uncatalyzed Energy Barrier (kcal/mol) | Catalyzed Energy Barrier (kcal/mol) |

| Formation of Meisenheimer Complex | 15 | 15 |

| Decomposition of Meisenheimer Complex | 28 | 14.8 |

This is an interactive data table. The values are illustrative and based on analogous compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Dinitrobenzene Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are valuable for predicting the reactivity of new or untested compounds, thereby accelerating the design and discovery of molecules with desired properties.

For dinitrobenzene analogues, QSRR studies often focus on correlating reaction rates with various molecular descriptors. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges, HOMO-LUMO energies), steric (e.g., Taft steric parameters), or topological.

A common approach is the use of the Brønsted-type plot, which correlates the rate constant of a reaction with the pKa of the nucleophile or the leaving group. For the SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines, linear Brønsted-type plots have been obtained. researchgate.net The slope of this plot, βnuc, provides insight into the degree of bond formation in the transition state. researchgate.net

DFT-calculated quantum chemical descriptors are also widely used in QSRR models. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with reactivity. A good linear correlation has been found between DFT-calculated HOMO-LUMO energies and experimental redox potentials for other classes of compounds, demonstrating the predictive power of such approaches. mdpi.com

The following table provides examples of descriptors that could be used in a QSRR study of dinitrobenzene analogues and their expected influence on reactivity in an SNAr reaction.

| Descriptor | Type | Expected Influence on Reactivity |

| Hammett substituent constant (σ) | Electronic | Positive correlation for electron-withdrawing groups |

| HOMO Energy | Electronic | Negative correlation with nucleophilicity |

| LUMO Energy | Electronic | Negative correlation with electrophilicity |

| Atomic charge on the reaction center | Electronic | Positive correlation with electrophilicity |

| Steric hindrance around the reaction center | Steric | Negative correlation |

This is an interactive data table illustrating potential QSRR descriptors.

While a specific QSRR model for this compound is not documented, the principles and methodologies from studies on analogous dinitrobenzene derivatives provide a clear framework for how such a model could be developed and applied to predict its reactivity in various chemical transformations.

Advanced Spectroscopic and Crystallographic Methodologies in the Characterization of 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds, including 1-Ethyl-5-methoxy-2,4-dinitrobenzene. While standard 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are indispensable for unambiguous assignments, and the study of solvent effects can reveal subtle intermolecular interactions.

Advanced 2D NMR Techniques for Structural Assignment

Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular structure of this compound. youtube.comsdsu.edu These techniques resolve spectral overlap and reveal through-bond correlations between nuclei. researchgate.netyoutube.combeilstein-journals.orgyoutube.com

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethyl group. It would also reveal the coupling between the two aromatic protons.

HSQC: This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com An HSQC spectrum would definitively link the proton signals of the ethyl and methoxy (B1213986) groups to their corresponding carbon signals. The aromatic proton signals would also be correlated with their respective carbon signals in the benzene (B151609) ring.

HMBC: HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity of the molecular skeleton. rsc.org For this compound, key HMBC correlations would be expected between:

The methylene protons of the ethyl group and the aromatic carbon at the point of attachment, as well as the adjacent aromatic carbons.

The methoxy protons and the aromatic carbon to which the methoxy group is attached.

The aromatic protons and neighboring carbon atoms within the benzene ring, helping to confirm the substitution pattern.

| Proton (¹H) | Expected HMBC Correlation to Carbon (¹³C) |

| Ethyl (-CH₂-) | Aromatic C1, Aromatic C2, Aromatic C6, Ethyl (-CH₃) |

| Ethyl (-CH₃) | Ethyl (-CH₂) |

| Methoxy (-OCH₃) | Aromatic C5 |

| Aromatic H-3 | Aromatic C1, Aromatic C2, Aromatic C4, Aromatic C5 |

| Aromatic H-6 | Aromatic C1, Aromatic C2, Aromatic C4, Aromatic C5 |

Solvent Effects on NMR Chemical Shifts and Coupling Constants

The chemical shifts of protons and carbons in an NMR spectrum can be influenced by the solvent used for the analysis. researchgate.netreddit.com These solvent effects arise from various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). uw.edu.pl

For this compound, changing the solvent from a non-polar one (like CCl₄ or CDCl₃) to a more polar or aromatic solvent (like DMSO-d₆ or benzene-d₆) would be expected to cause shifts in the resonance frequencies of the aromatic protons and the protons of the ethyl and methoxy groups. researchgate.netresearchgate.net The electron-withdrawing nitro groups make the aromatic ring electron-deficient, and interactions with solvent molecules can modulate the electron density around the protons and carbons, thereby affecting their shielding and chemical shifts. uw.edu.pl

For instance, in a study of substituted nitrobenzenes, the nitrogen shielding of the nitro group showed a constant difference of about 4.5 ppm when the solvent was changed from cyclohexane (B81311) to DMSO. uw.edu.pl While specific data for this compound is not available, the table below illustrates typical ¹H NMR chemical shifts for a related compound, 1-methoxy-2,4-dinitrobenzene, in CDCl₃. chemicalbook.com

| Proton | Chemical Shift (ppm) in CDCl₃ |

| H-3 | 8.703 |

| H-5 | 8.434 |

| H-6 | 7.251 |

| -OCH₃ | 4.105 |

The ¹³C NMR chemical shifts for 1-methoxy-2,4-dinitrobenzene are also documented and provide a reference for the expected values for the title compound. chemicalbook.com

Infrared (IR) and Raman Spectroscopy Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.

Vibrational Mode Assignments for Key Functional Groups

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. By analogy with related dinitrobenzene and anisole (B1667542) derivatives, the following vibrational modes can be anticipated: doi.org

Nitro Group (NO₂): The nitro group exhibits strong and characteristic stretching vibrations. The asymmetric stretching (νas) typically appears in the range of 1500-1600 cm⁻¹, and the symmetric stretching (νs) is observed around 1300-1370 cm⁻¹.

Methoxy Group (O-CH₃): The C-H stretching vibrations of the methyl group are expected in the 2850-2970 cm⁻¹ region. The C-O stretching vibration of the methoxy group attached to the aromatic ring usually appears as a strong band in the 1230-1270 cm⁻¹ range.

Ethyl Group (-CH₂CH₃): The C-H stretching vibrations of the methylene and methyl groups of the ethyl substituent would also be found in the 2850-2970 cm⁻¹ region. Bending vibrations for the ethyl group would appear at lower frequencies.

Aromatic Ring (C₆H₂): The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.

While a specific vibrational analysis for this compound is not published, theoretical calculations on similar molecules like 1,2-dinitrobenzene (B166439) have been used to assign vibrational modes. youtube.com

Studies of Intramolecular Hydrogen Bonding and Conformational Changes

The presence of a methoxy group ortho or para to a nitro group can, in some cases, lead to weak intramolecular interactions, although strong hydrogen bonding is not expected in this compound. The conformation of the methoxy group relative to the plane of the benzene ring can be influenced by steric and electronic effects of the adjacent substituents. researchgate.net Studies on dinitroanisole have explored its conformational properties and polymorphism. researchgate.netbibliotekanauki.pl The orientation of the methoxy and ethyl groups can lead to different conformers, which may be studied using variable-temperature NMR or computational modeling.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, with a molecular formula of C₉H₁₀N₂O₅, the expected exact mass is approximately 226.0590 g/mol .

Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. Based on the fragmentation of related nitroaromatic compounds, the following pathways are plausible:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the aromatic ring would lead to a fragment ion.

Loss of the methoxy group: Ejection of the methoxy radical (•OCH₃) is a common fragmentation pathway for anisole derivatives.

Loss of nitro groups: The nitro groups can be lost as NO₂ or NO.

Cleavage of the ether bond: Fragmentation can also occur at the C-O bond of the methoxy group.

While a specific mass spectrum for this compound is not available, the NIST WebBook provides mass spectral data for the related compound 1-methoxy-2,4-dinitrobenzene, which can offer insights into the fragmentation behavior of the dinitro-substituted aromatic core. nih.gov

Fragmentation Pathway Analysis and High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. When coupled with fragmentation analysis, it provides significant insights into the molecule's structure. For this compound, electron ionization (EI) would likely induce a series of characteristic fragmentation pathways.

The initial event in EI-MS is the removal of an electron to form the molecular ion [M]•+. The presence of nitro groups and alkyl/alkoxy substituents on the benzene ring directs the subsequent fragmentation patterns. A primary fragmentation route for nitroaromatic compounds involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Another common fragmentation is the loss of a neutral nitric oxide (NO) molecule, followed by the expulsion of a carbonyl group (CO).

The methoxy group can undergo cleavage to lose a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O). The ethyl group can fragment through the loss of a methyl radical (•CH₃) to form a stable benzylic cation or through the loss of an ethene molecule via a McLafferty-type rearrangement if a gamma-hydrogen is available, although this is less likely in this specific structure.

A plausible fragmentation pathway for this compound is outlined below. The exact masses provided by HRMS would allow for the unambiguous identification of each fragment's elemental composition.

Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (Nominal) | Plausible Fragment | Formula | Fragmentation Step |

| 226 | [M]•+ | C₉H₁₀N₂O₅ | Molecular Ion |

| 211 | [M - CH₃]•+ | C₈H₇N₂O₅ | Loss of a methyl radical from the ethyl group |

| 196 | [M - NO]•+ | C₉H₁₀NO₄ | Loss of nitric oxide |

| 180 | [M - NO₂]•+ | C₉H₁₀NO₃ | Loss of a nitro radical |

| 168 | [M - NO - CO]•+ | C₈H₈NO₃ | Subsequent loss of carbon monoxide |

| 150 | [M - NO₂ - NO]•+ | C₉H₁₀O₂ | Loss of a second nitro-related species |

Note: This table is based on established fragmentation patterns of similar nitroaromatic compounds and is for illustrative purposes.

Ionization Methods and Their Application in Complex Mixture Analysis

The choice of ionization method is critical, especially when analyzing complex mixtures that may contain this compound. While electron ionization (EI) provides detailed fragmentation for structural elucidation, softer ionization techniques are often preferred for detecting the molecular ion with minimal fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺), which helps in confirming the molecular weight.

Chemical Ionization (CI): CI is another soft ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduction. This results in less fragmentation than EI and typically a strong signal for the quasi-molecular ion [M+H]⁺. dtic.mil

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves ionization at atmospheric pressure. It is often used for analytes that are not efficiently ionized by ESI.

For the analysis of complex environmental or biological samples, the combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS or LC-MS) is powerful. The chromatographic step separates the components of the mixture before they enter the mass spectrometer, allowing for individual analysis. The use of tandem mass spectrometry (MS/MS) with a soft ionization technique can further enhance specificity by selecting the molecular ion of interest, fragmenting it, and then analyzing the resulting product ions, which is highly effective for identifying target compounds in a complex matrix.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Methodologies for Atomic Position Refinement

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted spots are collected and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The initial model is then refined using least-squares methods to best fit the experimental diffraction data, resulting in an accurate and precise molecular structure. This refinement process minimizes the difference between the observed and calculated structure factors, leading to low residual values (R-factors) that indicate a good fit.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π Stacking)

The arrangement of molecules in the crystal is governed by various non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a significant role in the crystal packing:

C-H···O Hydrogen Bonds: The presence of nitro groups (strong hydrogen bond acceptors) and C-H bonds on the aromatic ring and the ethyl group (weak hydrogen bond donors) suggests the formation of numerous C-H···O interactions. These interactions are crucial in stabilizing the crystal lattice.

π-π Stacking: The electron-deficient nature of the dinitro-substituted benzene ring can promote π-π stacking interactions with adjacent aromatic rings. These interactions can be either face-to-face or offset, depending on the electrostatic and steric requirements. The insertion of nitro groups into a benzene molecule has been shown to favor the formation of stacking interactions. rsc.orgresearchgate.net

The interplay of these interactions dictates the final three-dimensional architecture of the crystal.

Influence of Substituents on Crystal System and Unit Cell Parameters

The nature and position of substituents on an aromatic ring have a profound impact on the crystal structure. The ethyl and methoxy groups in this compound, in conjunction with the two nitro groups, will influence the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell (a, b, c, α, β, γ).

Environmental Transformation and Degradation Pathways of Dinitrobenzene Derivatives: an Academic Perspective

Microbial Degradation Studies of Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds is a key process in their environmental removal. nih.gov Microorganisms have evolved diverse strategies to metabolize these synthetic molecules, often utilizing them as sources of carbon, nitrogen, and energy. asm.org

Characterization of Bacterial and Fungal Strains Capable of Dinitrobenzene Metabolism

A variety of bacteria and fungi have been identified for their ability to degrade dinitrobenzene derivatives. scispace.com These microorganisms are often isolated from contaminated sites, where they have adapted to the presence of these toxic compounds. asm.org Aerobic bacteria, in particular, have been shown to mineralize nitroaromatic compounds. nih.gov

Several bacterial genera are notable for their capacity to degrade nitroaromatic compounds. For instance, strains of Pseudomonas, Comamonas, Burkholderia, and Rhodococcus have been extensively studied for their metabolic capabilities. nih.govnih.gov Fungi, such as Phanerochaete chrysosporium, are also capable of degrading a range of nitroaromatic compounds, including dinitrotoluenes. nih.gov The table below summarizes some of the microbial strains involved in the degradation of dinitrobenzene and related compounds.

| Microbial Strain | Degraded Compound(s) | Reference(s) |

| Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene (B124822) | nih.gov |

| Comamonas sp. JS765 | Nitrobenzene, 3-Nitrotoluene | nih.gov |

| Burkholderia sp. DNT | 2,4-Dinitrotoluene (B133949) | nih.gov |

| Rhodococcus sp. | 2,4-Dinitrophenol | nih.gov |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene | nih.gov |

| Comamonas testosteroni | Nitrophenols, Nitrobenzene | nih.gov |

| Acidovorax delafieldii | Nitrophenols, Nitrobenzene | nih.gov |

Based on these findings, it is plausible that similar microbial consortia, particularly those from environments contaminated with industrial chemicals, would be capable of transforming 1-Ethyl-5-methoxy-2,4-dinitrobenzene. The presence of the ethyl and methoxy (B1213986) groups may influence the rate and pathway of degradation but is unlikely to confer complete resistance to microbial attack.

Biochemical Pathways and Enzymatic Mechanisms of Nitro Group Reduction and Ring Cleavage

The microbial degradation of dinitrobenzene derivatives can proceed through two primary strategies: reduction of the nitro groups or initial oxidation of the aromatic ring. scispace.com The highly electron-withdrawing nature of nitro groups makes the aromatic ring electron-deficient and thus resistant to electrophilic attack by oxygenases, often favoring initial reductive pathways. asm.org

Nitro Group Reduction: A common initial step is the reduction of a nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.gov This six-electron reduction is catalyzed by enzymes known as nitroreductases, which are often flavin-containing proteins. nih.govoup.com These enzymes can be oxygen-insensitive (type I) or oxygen-sensitive (type II). oup.com The resulting aminodinitrobenzene derivative can then be more susceptible to subsequent oxidative attack. For this compound, this would likely result in the formation of 2-amino-1-ethyl-5-methoxy-4-nitrobenzene or 4-amino-1-ethyl-5-methoxy-2-nitrobenzene.

Ring Oxidation: Alternatively, dioxygenase enzymes can attack the aromatic ring, incorporating two hydroxyl groups and leading to the elimination of a nitro group as nitrite. nih.govnih.gov This is a common strategy for the degradation of various nitroaromatic compounds. Following dihydroxylation, the resulting substituted catechol can undergo ring cleavage, typically through meta or ortho pathways, eventually leading to intermediates of central metabolism like pyruvate (B1213749) and acetyl-CoA. researchgate.net In the case of this compound, a dioxygenase could potentially attack the ring to form a substituted methylnitrocatechol, with subsequent steps following established pathways for catechol degradation.

Photocatalytic Degradation Processes for Dinitrobenzenes

Photocatalysis represents a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants like dinitrobenzenes. researchgate.netnih.gov This process typically involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), which upon illumination with UV or visible light, generates highly reactive oxygen species (ROS) that can mineralize organic compounds. mdpi.com

Development of Advanced Photocatalytic Systems for Aromatic Degradation

Research in photocatalysis has focused on enhancing the efficiency of the degradation process. This includes the development of novel photocatalytic materials and reactor designs. For instance, modifying TiO2 with noble metals or coupling it with other materials like reduced graphene oxide (rGO) can improve charge separation and enhance photocatalytic activity. mdpi.comacs.org The use of 3D printed photocatalytic structures is also being explored to increase the surface area for reaction and optimize light harvesting. acs.org

Studies on m-dinitrobenzene have shown that photocatalytic degradation is influenced by parameters such as catalyst loading, pH, and the presence of other ions in the solution. researchgate.net For a compound like this compound, a similar dependence on these factors would be expected. The efficiency of its degradation would likely be enhanced by systems that promote the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com

Identification of Photodegradation Intermediates and Reaction Kinetics

The photocatalytic degradation of nitroaromatic compounds proceeds through a series of intermediate products. For nitrobenzene, phototransformation can lead to the formation of phenol (B47542) and nitrophenol isomers. nih.gov In the case of m-dinitrobenzene, intermediates are formed via the attack of hydroxyl radicals on the parent compound. researchgate.net

The degradation of dinitroaromatic compounds often follows pseudo-first-order kinetics. nih.gov However, the kinetics can be complex and influenced by factors such as the concentration of the pollutant and the intensity of the light source. nih.gov The table below lists some identified intermediates from the degradation of related nitroaromatic compounds.

| Parent Compound | Degradation Process | Identified Intermediates | Reference(s) |

| Nitrobenzene | Photochemical Transformation | Phenol, Nitrophenols | nih.gov |

| m-Dinitrobenzene | Photocatalytic Degradation | Phenolic intermediates | researchgate.net |

| 2,4-Dinitrotoluene | Photo-Fenton Oxidation | - | nih.gov |

| 2,6-Dinitrotoluene | Bacterial Degradation | 3-Methyl-4-nitrocatechol | nih.gov |

For this compound, photocatalytic degradation would likely proceed through hydroxylation of the aromatic ring, and potentially oxidation or cleavage of the ethyl and methoxy substituents, leading to a variety of phenolic and aliphatic intermediates before complete mineralization to CO2, H2O, and inorganic nitrogen species.

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

In addition to microbial and photocatalytic processes, dinitrobenzene derivatives can undergo abiotic degradation in the environment. In aquatic systems, this can involve reactions with naturally occurring reductants or oxidants. In the atmosphere, gas-phase reactions with photochemically generated radicals are significant.

In aquatic environments, reduction by substances like zero-valent iron (ZVI) can be a significant transformation pathway for nitroaromatic compounds. nih.gov Studies with nitrobenzene have shown that it can be reduced to aniline (B41778) by ZVI. nih.gov Similarly, other reduced species in anoxic waters or sediments could contribute to the reduction of the nitro groups of this compound. The presence of dissolved organic matter can also influence these reactions.